molecular formula C7H8F3N3O2 B13626928 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid

2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13626928
M. Wt: 223.15 g/mol
InChI Key: CPKORNDDENBRRJ-UHFFFAOYSA-N
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Description

2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is a compound that contains both an amino acid structure and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar organic reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The amino and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the trifluoromethyl group can produce corresponding hydrocarbons.

Scientific Research Applications

2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-3-(4-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid lies in its combination of an amino acid structure with a trifluoromethyl group attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H8F3N3O2

Molecular Weight

223.15 g/mol

IUPAC Name

2-amino-3-[4-(trifluoromethyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C7H8F3N3O2/c8-7(9,10)4-1-12-13(2-4)3-5(11)6(14)15/h1-2,5H,3,11H2,(H,14,15)

InChI Key

CPKORNDDENBRRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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